3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core, a cyclopropyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl and imidazole groups. Common reagents used in these reactions include cyclopropylamine, 1-methylimidazole, and various carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or imidazole groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be utilized in the development of new materials or as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative used as a solvent and precursor in organic synthesis.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with similar structural features, used in the development of energetic materials.
5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A pyrazole derivative with applications in medicinal chemistry.
Uniqueness
3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole core, cyclopropyl group, and imidazole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-24-10-9-20-17(24)14(12-7-8-12)21-18(25)15-13(16(19)23-22-15)11-5-3-2-4-6-11/h2-6,9-10,12,14H,7-8H2,1H3,(H,21,25)(H3,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDIZYVNYCUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)NC(=O)C3=C(C(=NN3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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